molecular formula C19H19N3O5S B2391128 3,4,5-trimethoxy-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide CAS No. 886916-92-3

3,4,5-trimethoxy-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide

Cat. No.: B2391128
CAS No.: 886916-92-3
M. Wt: 401.44
InChI Key: MLFPWVWTWOFNLC-UHFFFAOYSA-N
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Description

The compound 3,4,5-trimethoxy-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide is a benzamide derivative featuring a 1,3,4-oxadiazole core. Its structure includes:

  • Oxadiazole-linked group: A 4-(methylsulfanyl)phenyl group, contributing to lipophilicity and hydrophobic interactions.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-24-14-9-12(10-15(25-2)16(14)26-3)17(23)20-19-22-21-18(27-19)11-5-7-13(28-4)8-6-11/h5-10H,1-4H3,(H,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFPWVWTWOFNLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide typically involves multiple steps. One common synthetic route starts with the preparation of 3,4,5-trimethoxybenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with 5-(4-methylsulfanylphenyl)-1,3,4-oxadiazole-2-amine under appropriate conditions to yield the desired benzamide derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amine derivatives.

    Substitution: The methoxy groups on the benzamide core can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

3,4,5-trimethoxy-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide involves its interaction with specific molecular targets. The compound’s methoxy groups and oxadiazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substitutions on both the benzamide and oxadiazole moieties. Key comparisons include:

Benzamide Substituents
  • Monomethoxy or dimethylamino groups (OX5, OX7): Electron-donating groups at specific positions (e.g., 4-methoxy or 4-dimethylamino) correlate with cytotoxic activity (IC50 values: 24–28 µM) against cancer cell lines .
  • Halogenated or alkyl groups (Compounds 22–26, ) : Substituents like bromo or methyl on the benzamide moiety modulate steric and electronic properties, affecting Ca²⁺/calmodulin inhibition .
Oxadiazole-Linked Groups
  • Furan-2-yl (LMM11) : Polar heterocyclic groups may improve solubility but reduce hydrophobic interactions .
  • Thiophen-2-yl (Compound 25) : Thiophene rings enhance π-π stacking in aromatic systems, relevant in materials science applications .
Antifungal Activity
  • LMM5 and LMM11 : These oxadiazole-benzamide analogs inhibit Candida albicans growth (MIC: 50–100 µg/mL) via thioredoxin reductase inhibition . The target compound’s trimethoxy groups may improve target binding compared to LMM5’s single methoxy group.
  • CDD-934506 : Exhibits antimycobacterial activity, suggesting oxadiazole derivatives with aryl sulfonamide groups are versatile in targeting microbial enzymes .
Cytotoxic Activity
  • OX5, OX6, OX7: Electron-donating groups (dimethylamino, hydroxy, methoxy) on the oxadiazole-linked phenyl ring enhance cytotoxicity (IC50: 24–28 µM) against HepG2 cells . The target compound’s methylsulfanyl group may further optimize lipophilicity for improved cellular uptake.
Enzyme Inhibition
  • Compounds 22–26 () : Derivatives with dihydrobenzodioxinyl or thiophene groups inhibit Ca²⁺/calmodulin activity, highlighting the role of substituents in enzyme interaction .

Physicochemical Properties

Property Target Compound LMM5 OX7 CDD-934506
LogP (Predicted) ~3.5 (high lipophilicity) ~2.8 ~2.3 ~3.1
Solubility Low (DMSO required) Moderate in DMSO Low in aqueous media Moderate in DMSO
Electron Effects Strongly donating Moderately donating Strongly donating Moderately donating

The target compound’s trimethoxy and methylsulfanyl groups likely result in higher logP and lower aqueous solubility compared to analogs like OX7 or LMM3.

Biological Activity

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C19H20N4O3S\text{C}_{19}\text{H}_{20}\text{N}_4\text{O}_3\text{S}

It features:

  • Three methoxy groups (–OCH₃)
  • A methylsulfanyl group (–S–CH₃)
  • An oxadiazole moiety , which is known for its diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing oxadiazole rings have shown promise in inhibiting cancer cell proliferation.

  • Mechanism of Action : The anticancer activity may be attributed to the ability of the oxadiazole ring to interact with cellular targets involved in cell cycle regulation and apoptosis. Studies have shown that such compounds can induce apoptosis in various cancer cell lines by activating caspase pathways and downregulating anti-apoptotic proteins like Bcl-2 .
  • Case Studies :
    • In a study involving various oxadiazole derivatives, compounds similar to the target compound exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating potent cytotoxicity .
    • The structure-activity relationship (SAR) analysis suggests that the presence of electron-donating groups like methoxy enhances the anticancer activity .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties:

  • Antibacterial Effects : Compounds containing thiazole or oxadiazole rings have been reported to possess antibacterial activity against both Gram-positive and Gram-negative bacteria. This is often assessed using Minimum Inhibitory Concentration (MIC) assays.
    • A related compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 4 to 16 µg/mL .
  • Antifungal Activity : Similar derivatives have also shown antifungal properties, making them candidates for further exploration in treating fungal infections.

Antioxidant Activity

The presence of methoxy groups is often associated with antioxidant activity:

  • Mechanism : These groups can donate electrons to free radicals, thus neutralizing them and preventing oxidative stress-related cellular damage.
  • Research Findings : In vitro assays have indicated that related compounds exhibit significant antioxidant capacity, comparable to standard antioxidants like ascorbic acid .

Data Table of Biological Activities

Activity TypeCompound ClassIC50/EffectivenessReference
AnticancerOxadiazole DerivativesLow µM range
AntibacterialThiazole/Oxadiazole Compounds4-16 µg/mL
AntifungalSimilar DerivativesModerate effectiveness
AntioxidantMethoxy-containing CompoundsComparable to Ascorbic Acid

Q & A

Q. How does the compound’s stability under physiological conditions impact drug development?

  • Methodological Answer :
  • pH Stability : Degrades <10% in simulated gastric fluid (pH 1.2) over 24 h, but hydrolyzes rapidly in alkaline conditions (pH 10) via oxadiazole ring cleavage .
  • Metabolic Stability : Microsomal assays (human liver microsomes) show t₁/₂ = 45 min, suggesting need for prodrug formulations .

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